Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile (CAS 924832-54-2, PubChem CID is a disubstituted pyridine derivative with the molecular formula C₁₂H₆F₂N₂O and a molecular weight of 232.19 g/mol. The compound features a 2,4-difluorophenoxy ether at the pyridine 2-position and a nitrile group at the 4-position, classifying it as an isonicotinonitrile derivative.

Molecular Formula C12H6F2N2O
Molecular Weight 232.19
CAS No. 924832-54-2
Cat. No. B2942940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile
CAS924832-54-2
Molecular FormulaC12H6F2N2O
Molecular Weight232.19
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C12H6F2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H
InChIKeyFJJJDOMXFQVGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile (CAS 924832-54-2): Structural Identity, Physicochemical Profile, and Procurement Considerations for a Versatile Heterocyclic Building Block


2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile (CAS 924832-54-2, PubChem CID 16763029) is a disubstituted pyridine derivative with the molecular formula C₁₂H₆F₂N₂O and a molecular weight of 232.19 g/mol [1]. The compound features a 2,4-difluorophenoxy ether at the pyridine 2-position and a nitrile group at the 4-position, classifying it as an isonicotinonitrile derivative [1]. It is supplied as a white to pink crystalline powder with a melting point of 34–38 °C, a boiling point of 242.8 °C at 760 mmHg, and a flash point exceeding 110 °C . With a computed LogP of 3.02 and a topological polar surface area (TPSA) of 45.9 Ų, it occupies a favorable lipophilicity space for membrane permeability while maintaining acceptable polarity for aqueous solubility . The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral development, and related therapeutic areas .

Why Generic Substitution Fails: Positional Nitrile Isomerism, Phenoxy Substitution Pattern, and the Risks of Interchanging 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile with In-Class Analogs


Substituting 2-(2,4-difluorophenoxy)pyridine-4-carbonitrile with a structurally similar analog—such as its 3-carbonitrile (nicotinonitrile) regioisomer, a 3,4-difluorophenoxy positional isomer, or an amino-substituted variant—introduces quantifiable differences in electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability that propagate into divergent biological target engagement and synthetic utility [1]. The 4-carbonitrile (isonicotinonitrile) scaffold places the electron-withdrawing nitrile in para relationship to the pyridine nitrogen, generating a distinct dipole moment and π-electron deficiency relative to the 3-carbonitrile (meta-oriented) or 2-carbonitrile (ortho-oriented) congeners [1]. Furthermore, the 2,4-difluorophenoxy substitution pattern—as opposed to 3,4-difluoro or 2,6-difluoro arrangements—modulates the steric and electronic environment at the ether linkage, which is critical for downstream SNAr reactivity and target recognition in kinase active sites [2]. These structural variables cannot be treated as interchangeable without risking altered reaction yields, off-target activity profiles, and failed biological assay reproducibility.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile: Head-to-Head and Cross-Study Comparisons with Closest Structural Analogs


Positional Nitrile Isomerism: 4-Carbonitrile (Isonicotinonitrile) vs. 3-Carbonitrile (Nicotinonitrile) — Electronic and Steric Differentiation Dictates Reactivity and Target Recognition

The target compound bears the nitrile group at the pyridine 4-position (isonicotinonitrile scaffold), distinguishing it from the more common 3-carbonitrile (nicotinonitrile) regioisomers such as 2-(2,4-difluorophenoxy)nicotinonitrile and 6-(2,4-difluorophenoxy)nicotinonitrile [1]. In pyridine systems, the 4-position places the nitrile in direct conjugation with the ring nitrogen (para relationship), resulting in a computed TPSA of 45.9 Ų for the target compound . The 3-carbonitrile regioisomer, by contrast, positions the nitrile meta to the ring nitrogen, altering both the dipole moment vector and the hydrogen-bond acceptor geometry at the nitrile nitrogen [1]. This difference is particularly consequential in kinase inhibitor design: the 4-carbonitrile scaffold has been exploited as a hinge-binding motif in ATP-competitive inhibitors, where the para-oriented nitrile participates in critical hydrogen-bonding interactions with the kinase backbone, whereas the 3-nitrile orientation presents a geometrically incompatible hydrogen-bond vector [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity Differentiation: LogP of 3.02 and Its Impact on Membrane Permeability and Metabolic Stability Relative to Amino-Substituted Analogs

The target compound exhibits a computed LogP of 3.02 (XLogP3-AA) and zero hydrogen-bond donors [1], which places it in a distinctly higher lipophilicity range compared to its 3-amino analog, 3-amino-2-(2,4-difluorophenoxy)pyridine (CAS 175135-63-4) . The amino congener introduces one hydrogen-bond donor and one additional acceptor, substantially reducing its effective lipophilicity and altering its blood-brain barrier permeation potential. In the context of CNS drug discovery, compounds with LogP values between 2 and 4 and zero H-bond donors are prioritized for passive CNS penetration, whereas the more polar amino analog falls into a lower permeability space [2]. Additionally, the nitrile group (a metabolically stable bioisostere) avoids the Phase I oxidative N-dealkylation and Phase II glucuronidation liabilities commonly associated with aniline-type amino substituents, offering a pharmacokinetic advantage in lead optimization programs [2].

Drug Design ADME Optimization Physicochemical Profiling

Thermal and Storage Stability: Melting Point (34–38 °C), Boiling Point (242.8 °C), and Flash Point (>110 °C) Differentiate Handling and Formulation Compatibility from Higher-Melting Positional Isomers

The target compound has a measured melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg, with a flash point exceeding 110 °C . Its recommended storage condition is sealed in a dry environment at 2–8 °C, reflecting its moderate thermal lability at ambient temperatures . When compared with the closely related positional isomer 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile—which is reported as a solid with a melting point ≥57 °C and a predicted boiling point of 482.6 °C [1]—the target compound's significantly lower melting point (Δ ≥19 °C) and lower boiling point (Δ ~240 °C) indicate weaker intermolecular lattice forces, which can translate into both advantages (easier melt-processing, lower energy cost for distillation purification) and handling considerations (cold-chain or refrigerated storage requirements for long-term stability) [1].

Process Chemistry Formulation Development Supply Chain Logistics

2,4-Difluorophenoxy Motif as a Privileged Leaving Group and Pharmacophore in Kinase Inhibitor Synthesis: Enhanced Synthetic Tractability vs. Non-Fluorinated or Alternative Fluoro-Substitution Patterns

The 2,4-difluorophenoxy substituent of the target compound serves a dual purpose in medicinal chemistry: it functions both as a synthetic leaving group in nucleophilic aromatic substitution (SNAr) sequences and as a lipophilic pharmacophore for kinase active site recognition [1]. Published synthetic methodology has explicitly demonstrated that 2,4-difluorophenoxide is a superior leaving group compared to non-fluorinated phenoxide or mono-fluorinated variants, enabling shortened synthetic sequences and minimizing unproductive hydrazone intermediates in pyrazolopyrimidine p38α kinase inhibitor synthesis [1]. The ortho- and para-fluorine substitution pattern activates the aryl ether for SNAr displacement while simultaneously enhancing metabolic stability at the phenoxy ring through blockade of CYP450-mediated para-hydroxylation—a clearance pathway accessible to non-fluorinated phenoxy analogs [2]. In contrast, 3,4-difluorophenoxy or 2,6-difluorophenoxy congeners exhibit distinct electronic activation profiles at the ether linkage, altering both reaction rates and regioselectivity in downstream transformations [1].

Synthetic Chemistry Kinase Drug Discovery Medicinal Chemistry

Nitrile as a Metabolically Stable Bioisostere: Differentiation from Carboxylic Acid, Amide, and Amino Congeners in Lead-Like Property Space

The 4-carbonitrile group of the target compound occupies a strategically valuable position in the lead-like chemical space. With a molecular weight of 232.19 Da, LogP of 3.02, zero hydrogen-bond donors, only 2 rotatable bonds, and a TPSA of 45.9 Ų, the compound satisfies all four Lipinski Rule of Five criteria and achieves a ligand efficiency (LE) metric that is intrinsically higher than that of corresponding carboxylic acid or amide derivatives [1][2]. The carboxylic acid analog 2-(2,4-difluorophenoxy)pyridine-4-carboxylic acid (CAS not assigned on PubChem with this exact substitution) introduces an additional H-bond donor, increases TPSA by approximately 30–35 Ų, and reduces LogP by an estimated 1.5–2.0 log units due to ionization at physiological pH, potentially compromising passive membrane permeability [2]. The nitrile, in contrast, is a neutral, metabolically stable bioisostere that resists hydrolysis by amidases and esterases and avoids the Phase II glucuronidation liability of carboxylic acids, while preserving the electron-withdrawing character necessary for target engagement [3].

Fragment-Based Drug Discovery Lead Optimization ADME-Tox Profiling

High-Value Application Scenarios for 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile: Evidence-Backed Use Cases in Kinase Drug Discovery, Antiviral Development, and Synthetic Methodology


Kinase Inhibitor Lead Generation: Exploiting the 4-Cyanopyridine Hinge-Binding Motif for ATP-Competitive Inhibitor Design

The 4-carbonitrile group of the target compound provides a geometrically defined hinge-binding motif suitable for ATP-competitive kinase inhibitor design. As established in Evidence Item 1 (Section 3), the para-oriented nitrile presents a hydrogen-bond acceptor vector that is structurally pre-organized for interaction with the backbone NH of the kinase hinge region—a binding mode validated by co-crystal structures of 4-cyanopyridine derivatives in p38α MAP kinase (PDB: 3fly) [1]. The 2,4-difluorophenoxy substituent further contributes hydrophobic contacts with the kinase selectivity pocket and can serve as a synthetic handle for late-stage diversification via SNAr chemistry, as demonstrated in the synthesis of pyrazolopyrimidine p38α inhibitors where 2,4-difluorophenoxide acts as an activated leaving group [2]. Medicinal chemistry teams should prioritize this compound as a core scaffold when the target kinase requires a compact, metabolically stable hinge binder with modular synthetic derivatization potential.

Metabolically Stable Fragment and Lead Optimization: Nitrile Bioisostere Strategy for Balancing Potency with ADME Properties

As quantified in Evidence Item 5 (Section 3), the target compound's nitrile group delivers a TPSA of 45.9 Ų and zero hydrogen-bond donors, positioning it favorably within the CNS MPO and Lipinski Rule of Five property space relative to acid or amide congeners [1]. This makes it an attractive fragment or lead starting point for programs requiring passive cellular and/or blood-brain barrier permeability. The nitrile resists Phase I hydrolysis (unlike amides) and avoids Phase II glucuronidation (unlike carboxylic acids), reducing the risk of rapid metabolic clearance during in vivo efficacy studies [3]. Structure-based drug design teams engaged in CNS or oncology programs should evaluate this scaffold when the target product profile demands a balance between target potency, membrane permeability, and metabolic stability.

Synthetic Methodology Development: 2,4-Difluorophenoxy as an Activated Leaving Group for Nucleophilic Aromatic Substitution (SNAr) Cascades

The 2,4-difluorophenoxy substituent of the target compound is an effective leaving group in SNAr reactions, as evidenced by its documented use in accelerating pyrazolopyrimidine synthesis and suppressing undesired hydrazone byproduct formation [1]. This property, detailed in Evidence Item 4 (Section 3), enables process chemistry groups to utilize the target compound not only as a final product but also as a key intermediate amenable to further derivatization. The ortho- and para-fluorines activate the aryl ether carbon for nucleophilic displacement while simultaneously blocking metabolic soft spots on the phenoxy ring. Synthetic chemistry laboratories developing parallel library syntheses or high-throughput reaction screening platforms can leverage this dual functionality to reduce step counts and improve overall yields in SAR exploration campaigns.

Antiviral Discovery Programs: Phenoxy-Pyridine-Carbonitrile Scaffold as a Privileged Chemotype for Viral Replication Inhibition

The phenoxy-pyridine-carbonitrile chemotype, to which the target compound belongs, has been established in the patent literature as a scaffold for antiviral drug discovery, specifically for inhibiting viral replication [1]. The generic structural formula disclosed in US4558134 encompasses substituted phenoxy-pyridine-carbonitriles bearing a nitrile at the 2-position and a phenoxy substituent, with demonstrated activity against retroviruses [1]. Although the target compound positions the nitrile at the 4-position rather than the 2-position, the core pharmacophoric elements—a pyridine ring, an electron-withdrawing nitrile, and a halogenated phenoxy moiety—are conserved, making it a compelling starting point for antiviral lead identification programs seeking to explore isonicotinonitrile-based chemotypes. Virology research groups should evaluate this compound in antiviral phenotypic screening cascades as a complement to existing 2-pyridinecarbonitrile and 3-pyridinecarbonitrile screening libraries.

Quote Request

Request a Quote for 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.